molecular formula C11H8BrNO4 B8090172 (1S,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

(1S,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B8090172
M. Wt: 298.09 g/mol
InChI Key: ZFGQJQXMVHWYRI-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, a hydroxyl group, and a spiro connection between an indene and an oxazolidine ring. The stereochemistry is specified by the (1S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves multiple steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Spirocyclization: The spiro connection is formed by reacting the indene derivative with an appropriate oxazolidine precursor under acidic or basic conditions to facilitate the cyclization.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3

Properties

IUPAC Name

(1R,3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3,8,14H,4H2,(H,13,15,16)/t8-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGQJQXMVHWYRI-KCJUWKMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C([C@]13C(=O)NC(=O)O3)C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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